molecular formula C17H20O2 B11859427 Naphthalen-1-YL heptanoate CAS No. 52664-27-4

Naphthalen-1-YL heptanoate

Cat. No.: B11859427
CAS No.: 52664-27-4
M. Wt: 256.34 g/mol
InChI Key: ISQLRYAQTNXABZ-UHFFFAOYSA-N
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Description

Naphthalen-1-YL heptanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and heptanoic acid, a seven-carbon saturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-YL heptanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with heptanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-YL heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Naphthalen-1-YL heptanoic acid or naphthalen-1-yl ketone.

    Reduction: Naphthalen-1-YL heptanol.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Naphthalen-1-YL heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalen-1-YL heptanoate depends on its interaction with biological targets. The ester group can be hydrolyzed by esterases, releasing naphthalene-1-ol and heptanoic acid. These metabolites can then participate in various biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-YL acetate: An ester derived from naphthalene and acetic acid.

    Naphthalen-1-YL butanoate: An ester derived from naphthalene and butanoic acid.

    Naphthalen-1-YL pentanoate: An ester derived from naphthalene and pentanoic acid.

Uniqueness

Naphthalen-1-YL heptanoate is unique due to its longer carbon chain compared to similar compounds like Naphthalen-1-YL acetate or Naphthalen-1-YL butanoate

Properties

CAS No.

52664-27-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

naphthalen-1-yl heptanoate

InChI

InChI=1S/C17H20O2/c1-2-3-4-5-13-17(18)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,2-5,13H2,1H3

InChI Key

ISQLRYAQTNXABZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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